molecular formula C17H16N2OS B14773323 5-(5-(Benzyloxy)-2-methylphenyl)thiazol-2-amine

5-(5-(Benzyloxy)-2-methylphenyl)thiazol-2-amine

Cat. No.: B14773323
M. Wt: 296.4 g/mol
InChI Key: FPFWUNWCTXUSIV-UHFFFAOYSA-N
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Description

5-(5-(Benzyloxy)-2-methylphenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a benzyloxy group and a methylphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(Benzyloxy)-2-methylphenyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with a substituted benzaldehyde. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(5-(Benzyloxy)-2-methylphenyl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-(5-(Benzyloxy)-2-methylphenyl)thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antibacterial, antifungal, and anti-inflammatory activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-(Benzyloxy)-2-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: These compounds share a similar thiazole ring structure and exhibit comparable biological activities.

    Imidazo-thiazole derivatives: These compounds also contain a thiazole ring and are known for their antimicrobial and anticancer properties.

Uniqueness

5-(5-(Benzyloxy)-2-methylphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy and methylphenyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

5-(2-methyl-5-phenylmethoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C17H16N2OS/c1-12-7-8-14(20-11-13-5-3-2-4-6-13)9-15(12)16-10-19-17(18)21-16/h2-10H,11H2,1H3,(H2,18,19)

InChI Key

FPFWUNWCTXUSIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)C3=CN=C(S3)N

Origin of Product

United States

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